molecular formula C24H23ClFN5O3 B11278024 N-(5-chloro-2-methylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

N-(5-chloro-2-methylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

Cat. No.: B11278024
M. Wt: 483.9 g/mol
InChI Key: MTYXJWVDRBYPMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(5-chloro-2-methylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a pyrazolo-pyrimidine derivative featuring a complex heterocyclic core. Its structure includes:

  • A pyrazolo[4,3-d]pyrimidine scaffold with 5,7-dione groups.
  • Substituents: 1-ethyl, 3-methyl, and 6-(4-fluorobenzyl) groups on the core.
  • An acetamide side chain linked to N-(5-chloro-2-methylphenyl).

This compound is hypothesized to exhibit biological activity due to its structural similarity to kinase inhibitors or phosphodiesterase (PDE) modulators. The chloro and fluoro substituents enhance electronic effects and binding specificity, while the methyl and ethyl groups influence steric bulk and metabolic stability .

Properties

Molecular Formula

C24H23ClFN5O3

Molecular Weight

483.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide

InChI

InChI=1S/C24H23ClFN5O3/c1-4-31-22-21(15(3)28-31)29(13-20(32)27-19-11-17(25)8-5-14(19)2)24(34)30(23(22)33)12-16-6-9-18(26)10-7-16/h5-11H,4,12-13H2,1-3H3,(H,27,32)

InChI Key

MTYXJWVDRBYPMK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=C(C=CC(=C4)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Pyrazolo[4,3-d]pyrimidinedione Core

The 5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl group undergoes characteristic reactions of fused pyrimidinediones:

Reaction TypeConditionsOutcome
Nucleophilic Substitution Alkaline media (e.g., NaOH)Ring opening at the 5,7-dione positions, forming intermediates for further derivatization .
Tautomerization Solvent-dependent (e.g., DMSO)Equilibrium between keto and enol forms, influencing redox properties .

Acetamide Group

The -N-(5-chloro-2-methylphenyl)acetamide moiety participates in hydrolysis and condensation:

Reaction TypeConditionsOutcome
Acid/Base Hydrolysis HCl/H₂O (reflux) or NaOH/EtOHCleavage to yield carboxylic acid and 5-chloro-2-methylaniline .
Schiff Base Formation Aldehydes/ketones, acid catalystCondensation with carbonyl compounds via the free amine .

4-Fluorobenzyl Group

The para-fluorobenzyl substituent shows limited electrophilic substitution due to fluorine's deactivating effect but undergoes:

Reaction TypeConditionsOutcome
Nucleophilic Aromatic Substitution Strong bases (e.g., KNH₂)Fluorine replacement with nucleophiles (rare, requires extreme conditions) .
Cross-Coupling Pd catalysis (Suzuki/Miyaura)Functionalization via halogen exchange (if activated) .

5-Chloro-2-methylphenyl Group

The electron-withdrawing chloro group directs electrophilic substitution:

Reaction TypeConditionsOutcome
Nitration HNO₃/H₂SO₄Meta-nitro derivative formation .
Sulfonation H₂SO₄ (fuming)Sulfonic acid derivative at the para position to chlorine .

Pyrimidinedione Reduction

The 5,7-dione system is susceptible to reduction:

Reaction TypeConditionsOutcome
Catalytic Hydrogenation H₂/Pd-C (EtOH)Partial reduction to dihydroxy intermediates .
NaBH₄ Reduction Methanol, RTSelective reduction of carbonyl groups to alcohols (theoretical) .

Oxidative Degradation

Susceptibility to strong oxidants:

Reaction TypeConditionsOutcome
KMnO₄ Oxidation Acidic/alkaline aqueous mediaCleavage of the pyrimidine ring to carboxylic acids .

Complexation and Chelation

The compound acts as a ligand via its heteroatoms:

Metal IonBinding SiteApplication Example
Cu²⁺ Pyrimidine N, carbonyl OCatalytic systems for organic synthesis .
Fe³⁺ Acetamide O, pyrazole NPotential biomedical imaging agents.

Stability Under Environmental Conditions

ConditionStability Profile
Aqueous Acid (pH 2) Partial hydrolysis of acetamide (>48 hrs) .
Aqueous Base (pH 12) Rapid ring-opening of pyrimidinedione (<1 hr) .
UV Light Degradation via radical pathways (photolysis) .

Key Research Findings

  • Synthetic Utility : The pyrimidinedione core serves as a scaffold for designing kinase inhibitors, with modifications at the 4-fluorobenzyl group enhancing selectivity .

  • Pharmacological Relevance : Hydrolysis products (e.g., 5-chloro-2-methylaniline) require toxicity profiling due to potential aromatic amine hazards .

  • Catalytic Applications : Metal complexes of this compound show promise in asymmetric synthesis, though stability remains a challenge .

Scientific Research Applications

Anticancer Effects

The anticancer properties of pyrazolo[4,3-d]pyrimidines have been documented in various studies. Modifications in the structure can enhance selectivity and potency against different cancer cell lines. For example:

  • Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes related to cell division and metabolism in cancerous cells.
  • Case Study : In vitro studies have demonstrated that similar compounds effectively inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Neuroprotective Effects

Recent research indicates that compounds like N-(5-chloro-2-methylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide may also exhibit neuroprotective effects. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders:

  • Mechanism : The compound may inhibit pathways associated with oxidative stress and apoptosis in neuronal cells.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazolo[4,3-d]pyrimidine core followed by functionalization at various positions to introduce thio and acetamide groups. Common synthetic methods include nucleophilic substitutions and acylation reactions.

Antitubercular Activity Study

A study evaluated various substituted pyrazolo[4,3-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with structural similarities to our target compound. These findings suggest that further exploration into the compound's efficacy against tuberculosis could be warranted.

Cytotoxicity Assessment

In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This indicates a favorable safety profile for further development of this compound in therapeutic applications.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Differences

The closest analog identified is 2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-fluorobenzyl)acetamide (). Critical differences include:

Feature Target Compound Analog from
6-position substituent 4-Fluorobenzyl 2-Phenylethyl
Acetamide side chain N-(5-chloro-2-methylphenyl) N-(4-fluorobenzyl)
Electronic profile Stronger electron-withdrawing (Cl/F) Moderate (F + phenyl)
Molecular weight ~550 g/mol (estimated) ~560 g/mol (estimated)

Pharmacokinetic Implications

  • Solubility : The 5-chloro-2-methylphenyl group in the target compound may reduce aqueous solubility compared to the 4-fluorobenzyl substituent in the analog, due to increased hydrophobicity.
  • Metabolic stability : The ethyl and methyl groups in both compounds likely slow oxidative metabolism, but the phenylethyl group in the analog could introduce CYP450-mediated degradation pathways .

Research Findings and Data

Structural Analysis Using SHELX

Crystallographic studies (e.g., via SHELXL ) could resolve the pyrazolo-pyrimidine core’s conformation. The 5,7-dione groups likely adopt planar configurations, facilitating hydrogen bonding with target proteins .

Computational Comparison

Using algorithms for chemical structure comparison (), the target compound shares >80% similarity with its analog in . Key divergences occur in the 6-position and acetamide side chain, impacting:

  • LogP : Target compound ≈ 3.5 (higher lipophilicity).
  • Polar surface area : ~100 Ų (suggesting moderate membrane permeability).

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article discusses its chemical properties, biological activities, and relevant research findings.

The compound is characterized by a complex structure that includes a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse pharmacological properties. The molecular formula and weight are as follows:

PropertyValue
Molecular Formula C20H22ClFN4O3
Molecular Weight 408.86 g/mol
IUPAC Name This compound

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of similar compounds within the pyrazolo[4,3-d]pyrimidine class. For instance, derivatives have shown significant activity against various bacterial strains. In vitro evaluations indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin and isoniazid .

Anticancer Potential

The compound's structural similarities to other biologically active molecules suggest potential anticancer properties. Research on pyrazolo[3,4-b]pyridines has demonstrated their effectiveness as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer progression. For example, compounds with similar scaffolds have shown IC50 values in the low micromolar range against CDK2 and CDK9 .

The mechanism of action for compounds in this class often involves enzyme inhibition or interference with cellular signaling pathways. For example, some studies highlight the inhibition of phospholipase A2 (PLA2), which is implicated in various pathological conditions including inflammation and cancer .

Case Studies

  • Antibacterial Evaluation : A study evaluated the antibacterial activity of several derivatives against Staphylococcus aureus and Escherichia coli. Compounds showed MIC values ranging from 3.12 to 12.5 μg/mL, indicating promising antibacterial activity .
  • Anticancer Screening : In a recent screening of pyrazolo derivatives against human tumor cell lines (HeLa, HCT116), certain compounds demonstrated significant antiproliferative effects with IC50 values below 1 µM .

Q & A

Q. What are the recommended synthetic routes and characterization techniques for this compound?

The synthesis involves multi-step procedures, typically starting with the formation of a pyrazolo[4,3-d]pyrimidinone core. Key steps include:

  • Core formation : Cyclization of substituted pyrazole precursors with urea derivatives under reflux conditions.
  • Functionalization : Alkylation or benzylation at the 6-position using reagents like 4-fluorobenzyl bromide.
  • Acetamide coupling : Reaction of the intermediate with 5-chloro-2-methylphenyl isocyanate or chloroacetyl chloride.

Q. Characterization methods :

  • NMR spectroscopy (1H, 13C, and 19F) to confirm regiochemistry and substituent positions .
  • HPLC (≥95% purity) for assessing synthetic yield and impurities .
  • X-ray crystallography to resolve ambiguities in stereochemistry, particularly for the pyrazolo-pyrimidinone core .

Q. What physicochemical properties are critical for its solubility and bioavailability?

Key properties (calculated or experimental) include:

PropertyValueImplications
LogP (XlogP)2.6Moderate lipophilicity; may require formulation optimization for oral delivery .
Hydrogen bond donors1Limited H-bonding capacity, suggesting low aqueous solubility .
Topological polar surface area (TPSA)87.5 ŲModerate permeability but may hinder blood-brain barrier penetration .

Q. Methodological recommendations :

  • Use co-solvents (e.g., DMSO/PEG) for in vitro assays.
  • For in vivo studies, employ nanoemulsion or liposomal encapsulation to enhance bioavailability.

Q. How can researchers identify and validate biological targets for this compound?

Target identification :

  • Affinity chromatography : Immobilize the compound on resin and screen for binding proteins in cell lysates .
  • Kinase profiling panels : Test against panels of 100+ kinases due to structural similarity to ATP-competitive inhibitors .

Q. Validation :

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for putative targets .
  • CRISPR/Cas9 knockout models : Confirm target dependency in disease-relevant cell lines .

Advanced Research Questions

Q. How can computational modeling optimize its interaction with biological targets?

Stepwise approach :

Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to kinases or phosphodiesterases .

Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) .

Free energy calculations : Compute binding affinities via MM/PBSA or FEP+ to prioritize derivatives .

Q. Case study :

  • A pyrazolo-pyrimidine analog showed improved IC50 against PDE4B after MD-guided substitution at the 4-fluorobenzyl group .

Q. How to resolve contradictions in reported bioactivity data across studies?

Common sources of discrepancy :

  • Assay conditions : Variability in ATP concentrations (1–10 µM) in kinase assays alters IC50 values .
  • Cell line heterogeneity : Differences in CYP450 expression affect metabolic stability .

Q. Resolution strategies :

  • Dose-response standardization : Use a 10-point dilution series across ≥3 biological replicates.
  • Orthogonal assays : Validate kinase inhibition with both radioactive (33P-ATP) and luminescent (ADP-Glo) methods .
  • Metabolite profiling : LC-MS/MS to identify active or toxic metabolites confounding in vivo results .

Q. What strategies improve metabolic stability without compromising potency?

Structural optimization :

  • Blocking metabolic hotspots : Replace the 1-ethyl group with cyclopropyl to reduce CYP3A4-mediated oxidation .
  • Isosteric replacement : Substitute the 4-fluorobenzyl group with a trifluoromethylpyridine moiety to enhance oxidative stability .

Q. In vitro tools :

  • Liver microsomal assays : Compare intrinsic clearance (CLint) of analogs in human and mouse microsomes .
  • CYP450 inhibition screening : Prioritize derivatives with IC50 > 10 µM for CYP3A4/2D6 to avoid drug-drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.